2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid
Description
2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid is a thiazole-derived compound featuring a 4-methylphenoxymethyl substituent at the 2-position of the thiazole ring and an acetic acid moiety at the 4-position. Its synthesis typically involves converting 2-(4-methylphenoxymethyl)benzoic acid to an acid chloride, followed by reaction with ammonium thiocyanate and subsequent coupling with amines to form acylthioureas . The compound has been investigated for antimicrobial properties, leveraging the bioactivity of thiourea-based derivatives .
Properties
IUPAC Name |
2-[2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-9-2-4-11(5-3-9)17-7-12-14-10(8-18-12)6-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYWQVAACSCOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with thioamide and a halogenated compound, such as 2-bromo-1-(4-methylphenoxymethyl)ethanone, under basic conditions to form the thiazole ring . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to thiazole derivatives. For instance, compounds containing the thiazole structure have shown significant inhibition against various cancer cell lines. A study evaluated the anticancer activity of related thiazolidinone derivatives, revealing that specific compounds exhibited over 80% inhibition against leukemia cell lines (MOLT-4) and central nervous system cancer (SF-295) .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 | 84.19 |
| 4p | SF-295 | 72.11 |
These findings suggest that derivatives of 2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid may serve as promising candidates for further development as anticancer agents.
Modulation of Biological Processes
The compound has also been investigated for its role in modulating plant growth and development. Research indicates that thiazole derivatives can influence root growth and overall plant health, making them valuable in agricultural biotechnology .
Table 2: Effect on Plant Growth
| Compound | Effect on Root Growth (%) |
|---|---|
| I-04 | 7.36 |
| I-05 | 8.96 |
These applications underscore the versatility of this compound in both medicinal and agricultural contexts.
Plant Growth Regulators
The thiazole moiety is known for its ability to act as a plant growth regulator. Compounds like 2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid have been tested for their effects on various agricultural plants, demonstrating potential in enhancing growth rates and stress resistance .
Case Studies
-
Anticancer Screening :
A comprehensive study conducted by Güzel-Akdemir et al. focused on synthesizing new thiazolidinone derivatives from benzilic acid and assessing their anticancer activity. The results indicated that certain derivatives showed remarkable efficacy against multiple cancer types, suggesting that structural modifications could enhance therapeutic potential . -
Plant Growth Enhancement :
In a high-throughput screening project aimed at identifying novel plant growth regulators, compounds similar to 2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid were tested for their ability to stimulate root growth in haploid pollen cells. The results demonstrated a statistically significant increase in root development compared to controls .
Mechanism of Action
The mechanism of action of 2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory actions .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Modifications to the phenyl ring substituent significantly alter physicochemical and biological properties. Key examples include:
*Calculated based on molecular formula C₁₃H₁₃NO₃S.
Key Observations :
Modifications to the Thiazole Core
Altering the thiazole ring or its substituents impacts electronic properties and bioactivity:
Key Observations :
- Sulfone Moieties : Improve solubility but may reduce membrane permeability (e.g., thiolan-3-yl derivative ).
Biological Activity
2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid is a synthetic compound belonging to the thiazole family, characterized by a thiazole ring substituted with a 4-methylphenoxymethyl group and an acetic acid moiety. This compound has garnered attention due to its diverse biological activities, which may lead to potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 2-[2-(4-methylphenoxy)methyl]-1,3-thiazol-4-yl]acetic acid
- Molecular Formula : C13H13NO3S
- Molecular Weight : 263.31 g/mol
- CAS Number : 875160-27-3
The thiazole structure contributes to its reactivity and interaction with biological systems, making it a subject of research in medicinal chemistry.
The biological activity of 2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can modulate enzyme activities and receptor interactions, potentially leading to:
- Antimicrobial Effects : The compound may inhibit microbial enzymes, contributing to its antibacterial properties.
- Anti-inflammatory Actions : It may also interfere with inflammatory pathways, providing therapeutic benefits in inflammatory conditions.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Activity : In vitro studies demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties against various pathogens. The presence of the thiazole moiety enhances this activity, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : Research has indicated that thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that 2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid exhibits selective cytotoxicity against certain cancer cell lines, warranting further investigation into its anticancer potential.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Sulfathiazole | Antimicrobial | Established clinical use |
| Ritonavir | Antiretroviral | Contains a thiazole moiety |
| Abafungin | Antifungal | Thiazole structure enhances efficacy |
This table highlights how 2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid compares with other thiazole-containing compounds in terms of biological activity and unique features.
Case Study 1: Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of various thiazole derivatives, including 2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Properties
In another study focused on anti-inflammatory properties, researchers found that the compound reduced levels of inflammatory markers in vitro. This suggests that it could be beneficial in treating conditions characterized by chronic inflammation.
Q & A
Q. What are the standard synthetic routes for 2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid?
Methodological Answer: Synthesis typically involves multi-step heterocyclic chemistry. A common approach is:
- Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo ketones.
- Step 2: Introduction of the 4-methylphenoxymethyl group through nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction).
- Step 3: Acetic acid side-chain incorporation via alkylation of thiol intermediates with chloroacetic acid in alkaline media . Reaction conditions (solvent, temperature, catalysts) are critical for yield optimization.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- FTIR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
- NMR (¹H/¹³C) : To verify substituent positions (e.g., methylphenoxy protons at δ 2.3 ppm, thiazole ring protons between δ 7.0–8.5 ppm) .
- Elemental Analysis : To validate molecular formula (e.g., C₁₃H₁₃NO₃S).
- Chromatography (HPLC/TLC) : To confirm purity (>95%) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:
- Reaction Path Search : Identifies energetically favorable routes for thiazole ring closure .
- Solvent/Catalyst Screening : Machine learning models analyze datasets to recommend solvents (e.g., DMF for polar aprotic conditions) or catalysts (e.g., Pd/C for coupling reactions) . Experimental validation via Design of Experiments (DoE) minimizes trial-and-error approaches.
Q. What strategies resolve contradictions in bioactivity data between structural analogs?
Methodological Answer:
- SAR Studies : Compare analogs (e.g., replacing 4-methylphenoxy with 4-chlorophenoxy) to isolate substituent effects on activity .
- In Silico Docking : Predict binding affinities to targets (e.g., enzymes like COX-2) and validate with enzyme inhibition assays .
- Meta-Analysis : Cross-reference published IC₅₀ values for analogs to identify trends (e.g., electron-withdrawing groups enhancing antimicrobial activity) .
Q. How can the compound’s solubility and bioavailability be improved for pharmacological studies?
Methodological Answer:
- Salt Formation : React with sodium/potassium hydroxides or organic bases (e.g., morpholine) to increase aqueous solubility .
- Prodrug Design : Esterify the acetic acid moiety (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve stability and targeted delivery .
Q. What experimental designs are recommended for evaluating its antimicrobial activity?
Methodological Answer:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours.
- Synergy Studies : Combine with standard antibiotics (e.g., ampicillin) to identify potentiation effects via checkerboard assays .
Q. How do substituent modifications on the thiazole ring affect metabolic stability?
Methodological Answer:
- In Vitro Metabolism : Use liver microsomes (human/rat) to track oxidative degradation via LC-MS.
- Electron-Donating Groups : Methyl or methoxy groups at the 4-position reduce CYP450-mediated metabolism, enhancing half-life .
- Isotope Labeling : Incorporate ¹⁴C at the acetic acid moiety to trace metabolite formation .
Data Analysis & Validation
Q. How should researchers address discrepancies in NMR data between synthetic batches?
Methodological Answer:
Q. What methodologies validate the compound’s mechanism of action in cellular assays?
Methodological Answer:
- CRISPR Knockout : Delete putative target genes (e.g., fabH for fatty acid synthesis) to confirm on-target effects .
- Thermal Shift Assay (TSA) : Measure protein melting shifts to identify binding partners .
- Transcriptomics : RNA-seq to profile gene expression changes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
